molecular formula C17H16N4O6 B14601552 Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 59358-86-0

Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate

Cat. No.: B14601552
CAS No.: 59358-86-0
M. Wt: 372.3 g/mol
InChI Key: UWYOWFIUBNGGCQ-UHFFFAOYSA-N
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Description

Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is an organic compound that features a benzyl group, a butanoate ester, and a hydrazinylidene moiety attached to a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of benzyl butanoate with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dinitrophenyl group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate
  • Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanoate
  • Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate

Uniqueness

Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and butanoate ester groups, along with the dinitrophenylhydrazine moiety, makes it a versatile compound for various research purposes.

Properties

CAS No.

59358-86-0

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

benzyl 3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate

InChI

InChI=1S/C17H16N4O6/c1-12(9-17(22)27-11-13-5-3-2-4-6-13)18-19-15-8-7-14(20(23)24)10-16(15)21(25)26/h2-8,10,19H,9,11H2,1H3

InChI Key

UWYOWFIUBNGGCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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